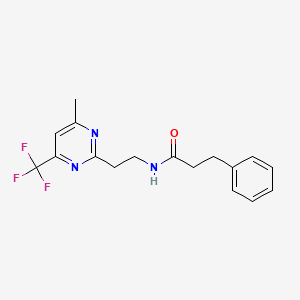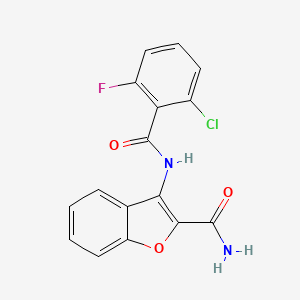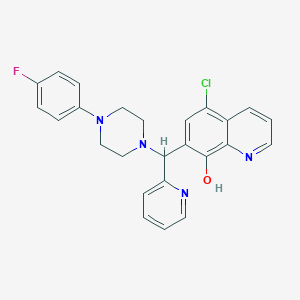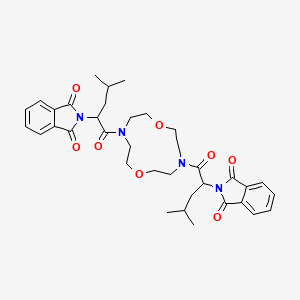![molecular formula C20H16N4O5S B2530736 N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide CAS No. 1019170-34-3](/img/structure/B2530736.png)
N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is a complex organic compound that features a benzothiadiazine ring system
Mechanism of Action
Target of Action
The primary target of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is the enzyme beta-secretase 1 (BACE1) and beta-secretase 2 (BACE2) . These enzymes are involved in the cleavage of amyloid precursor protein (APP), a process that is implicated in the development of Alzheimer’s disease .
Mode of Action
This compound interacts with BACE1 and BACE2 by binding to their active sites . This binding inhibits the activity of these enzymes, preventing them from cleaving APP . The compound’s interaction with BACE1 and BACE2 is selective, which is achieved through the displacement of a water molecule in the active site .
Biochemical Pathways
By inhibiting BACE1 and BACE2, this compound affects the amyloidogenic pathway . This pathway involves the cleavage of APP into amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients . By inhibiting this pathway, the compound can potentially reduce the formation of these plaques .
Pharmacokinetics
The compound’s selective interaction with bace1 and bace2 suggests that it may have good bioavailability and selectivity .
Result of Action
The molecular effect of this compound is the inhibition of BACE1 and BACE2 . This inhibition prevents the cleavage of APP into amyloid-beta peptides . On a cellular level, this could potentially reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with bace1 and bace2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Acetylation: The benzothiadiazine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated intermediate undergoes amidation with 4-aminophenyl furan-2-carboxamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine ring system and exhibit similar biological activities.
Furan-2-carboxamide Derivatives: Compounds with the furan-2-carboxamide moiety also show comparable properties.
Uniqueness
N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is unique due to the combination of the benzothiadiazine and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[[2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c25-19(12-18-23-15-4-1-2-6-17(15)30(27,28)24-18)21-13-7-9-14(10-8-13)22-20(26)16-5-3-11-29-16/h1-11H,12H2,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFEFBJVSLUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)



![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)
![N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2530662.png)

![4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B2530667.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)
![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)


![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)
